(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a dichlorophenyl group and a pyridin-2-yloxy group attached to a piperidin-1-yl methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidin-1-yl Methanone Core: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone intermediate.
Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to introduce the dichlorophenyl group.
Introduction of the Pyridin-2-yloxy Group: Finally, the compound is reacted with pyridin-2-ol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Unique due to its combination of dichlorophenyl and pyridin-2-yloxy groups.
(4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the dichlorophenyl group.
(2-Fluorophenyl)(4-pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVJANRTWFRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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